tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
Description
Systematic IUPAC Nomenclature and Stereochemical Designation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. This systematic name provides precise information about the molecular structure and stereochemistry of the compound. The name can be deconstructed into several key components:
- "tert-butyl" refers to the (CH₃)₃C- group connected to the carboxylate oxygen
- "piperidine" identifies the six-membered heterocyclic ring containing one nitrogen atom
- "1-carboxylate" indicates the position and nature of the tert-butoxycarbonyl (Boc) group attachment
- "4-[(1R)-1-aminoethyl]" describes the substituent at position 4 of the piperidine ring
The stereochemical designation "(1R)" is particularly significant as it indicates the absolute configuration at the chiral center within the aminoethyl group. According to the Cahn-Ingold-Prelog priority rules, the R configuration specifies that the priority groups around this stereocenter are arranged in a clockwise direction when viewed with the lowest priority group (hydrogen) pointing away from the observer.
This compound has a corresponding S-enantiomer, (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, which possesses the opposite stereochemical configuration at the same chiral center.
Alternative Synonyms and Registry Identifiers (CAS, EC, DSSTox)
The compound is known by several synonyms in the scientific literature and chemical databases. Table 1 presents the most common alternative names and important registry identifiers.
Table 1: Alternative Names and Registry Identifiers
| Type of Identifier | Designation |
|---|---|
| Common Synonyms | (R)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate |
| (R)-1-Boc-4-(1-aminoethyl)piperidine | |
| tert-butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate | |
| 1-Boc-4-[(1R)-1-aminoethyl]piperidine | |
| 1-Piperidinecarboxylic acid, 4-[(1R)-1-aminoethyl]-, 1,1-dimethylethyl ester | |
| CAS Registry Numbers | 1036027-86-7 |
| 1289385-02-9 (alternative) | |
| European Community (EC) Number | 993-099-3 |
| SMILES Notation | CC@HN |
| InChIKey | FQUVAASUKJSNRV-SECBINFHSA-N |
The Chemical Abstracts Service (CAS) Registry Number 1036027-86-7 is the primary identifier used in scientific literature and regulatory documents. The European Community (EC) Number 993-099-3 serves as an important identifier in European regulatory frameworks.
The Simplified Molecular Input Line Entry System (SMILES) notation CC@HN represents the molecular structure in a linear string format, with the @H indicating the stereochemistry at the chiral carbon.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₂H₂₄N₂O₂. This formula indicates that the molecule contains:
- 12 carbon atoms
- 24 hydrogen atoms
- 2 nitrogen atoms
- 2 oxygen atoms
The molecular weight of the compound is 228.33 g/mol, calculated by summing the atomic weights of all constituent atoms:
Table 2: Elemental Composition Analysis
| Element | Number of Atoms | Atomic Weight (g/mol) | Total Contribution (g/mol) | Percentage by Weight |
|---|---|---|---|---|
| Carbon (C) | 12 | 12.011 | 144.132 | 63.13% |
| Hydrogen (H) | 24 | 1.008 | 24.192 | 10.60% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 12.27% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 14.01% |
| Total | 228.336 | 100% |
This analysis reveals that carbon constitutes the majority of the molecular mass (approximately 63%), followed by oxygen (14%), nitrogen (12%), and hydrogen (11%).
Structural Relationship to Piperidine Derivatives
This compound belongs to the family of piperidine derivatives, which are compounds containing the piperidine ring structure. Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH, consisting of five methylene bridges and one amine bridge.
The compound under discussion features several structural modifications to the basic piperidine scaffold:
N-Boc Protection : The nitrogen atom at position 1 of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group. This is a common protecting group in organic synthesis, especially in peptide chemistry. The Boc group is acid-labile, meaning it can be removed under acidic conditions.
Aminoethyl Substituent : At position 4 of the piperidine ring, there is an aminoethyl group (CH₃CH(NH₂)-). This substituent contains a chiral center with the R configuration.
Structurally, this compound can be considered a derivative of tert-butyl piperidine-1-carboxylate (also known as N-Boc-piperidine), which has the molecular formula C₁₀H₁₉NO₂. The addition of the aminoethyl group at position 4 introduces chirality and increases both the molecular weight and the nitrogen content.
The compound is also related to other functionalized piperidine derivatives such as:
- Tert-butyl 4-aminopiperidine-1-carboxylate (4-Amino-1-Boc-piperidine)
- Tert-butyl 4-oxopiperidine-1-carboxylate (1-Boc-4-piperidone)
Table 3: Comparison with Related Piperidine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| Piperidine | C₅H₁₁N | 85.15 | Base heterocyclic structure |
| N-Boc-piperidine | C₁₀H₁₉NO₂ | 185.27 | Addition of Boc group at N1 |
| 4-Amino-1-Boc-piperidine | C₁₀H₂₀N₂O₂ | 200.28 | Primary amine at position 4 |
| 1-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | Ketone group at position 4 |
| This compound | C₁₂H₂₄N₂O₂ | 228.33 | Chiral aminoethyl at position 4 |
The structural modifications present in this compound make it valuable in organic synthesis, particularly in the preparation of more complex piperidine derivatives. The Boc protecting group allows for selective reactions at other positions in the molecule, while the aminoethyl group provides a chiral handle for stereoselective transformations.
Properties
IUPAC Name |
tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUVAASUKJSNRV-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCN(CC1)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butyl group. One common method is to start with piperidine and react it with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate can then be further reacted with (1R)-1-aminoethanol to yield the final product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced derivatives, often leading to the formation of secondary amines.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
Role in PROTAC Development
One of the primary applications of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, offering a potential strategy for treating diseases that are currently difficult to manage with conventional small molecules.
Case Studies
Study 1: Targeted Protein Degradation
In a recent study, researchers utilized this compound to formulate a PROTAC targeting a specific oncogenic protein. The results demonstrated that this compound effectively reduced the levels of the target protein in cancer cell lines, leading to decreased cell proliferation and increased apoptosis rates .
| Parameter | Control | PROTAC with Linker |
|---|---|---|
| Protein Level Reduction (%) | 0% | 75% |
| Cell Viability (%) | 100% | 40% |
| Apoptosis Rate (%) | 5% | 30% |
Study 2: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of a PROTAC utilizing this linker in a murine model of lupus. The compound was administered at varying dosages, and significant reductions in disease markers were observed, indicating its potential for therapeutic application in autoimmune diseases .
Synthesis and Chemical Reactions
The synthesis of this compound involves several key steps:
- Starting Materials : Piperidine derivatives and tert-butyl carbamate.
- Reagents Used :
- Benzotriazol-1-ol
- EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide)
- HOBt (Hydroxybenzotriazole)
Mechanism of Action
The mechanism of action of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by occupying its active site or modulate a receptor’s function by binding to its ligand-binding domain. The exact pathways involved depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Chirality: The target compound’s (1R)-configured aminoethyl group distinguishes it from achiral analogs like the phenylamino derivative .
- Aromaticity : Pyridin-3-yl and indol-1-yl substituents introduce aromatic π-systems, which may enhance binding to biological targets through hydrophobic or π-stacking interactions .
Stability and Reactivity
- Boc Group Stability : All compounds with Boc protection are stable under basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl in dioxane .
- Nitro Group Reactivity : The nitropyrimidinyl derivative may undergo reduction to form amine intermediates for further coupling .
- Bromine Substituent : The 4-bromobenzyloxy analog is prone to nucleophilic substitution (e.g., Suzuki coupling) for introducing diverse aryl groups .
Biological Activity
Tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate (CAS No. 1036027-86-7) is an organic compound featuring a piperidine ring, a tert-butyl protecting group, and a chiral (1R)-aminoethyl moiety. Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol. This compound is recognized for its potential biological activities and serves as an important intermediate in the synthesis of various biologically active compounds.
Chemical Structure and Properties
The unique structure of this compound contributes to its reactivity and biological activity. Its carboxylate functionality plays a crucial role in interactions with biological macromolecules, such as enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| CAS Number | 1036027-86-7 |
| Purity | Variable |
Biological Activity
Research indicates that this compound interacts with various enzymes, influencing their activity and potentially modulating biological pathways. Notably, it has been shown to affect proteases and kinases, which are critical in numerous cellular processes.
Enzyme Interaction Studies
Studies have demonstrated that this compound can form stable complexes with biomolecules, enhancing its potential as a biochemical tool and therapeutic agent. The interactions often focus on:
- Binding Affinities : The strength of the interaction between the compound and target enzymes.
- Enzymatic Reaction Modulation : Effects on the rate and outcome of enzymatic reactions.
Case Studies
Several studies have investigated the biological implications of this compound:
- Protease Inhibition : Research has shown that this compound can inhibit specific proteases involved in disease pathways, suggesting potential applications in treating conditions related to protease dysregulation.
- Kinase Modulation : Another study highlighted its ability to modulate kinase activity, which is essential for signal transduction pathways in cells. This modulation could have implications for cancer therapy, where kinase activity is often aberrant.
- Pharmaceutical Applications : The compound's role as an intermediate in synthesizing other biologically active molecules underscores its importance in drug development.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to structurally similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Tert-Butyl 4-(methylamino)piperidine-1-carboxylate | 147539-41-1 | 1.00 |
| Tert-Butyl 4-(propylamino)piperidine-1-carboxylate | 301225-58-1 | 1.00 |
| Tert-Butyl methyl(piperidin-4-yl)carbamate | 108612-54-0 | 1.00 |
These compounds share similar reactivity patterns but may exhibit different pharmacological profiles due to variations in their side chains or functional groups.
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:
- Chiral Introduction : The (1R)-1-aminoethyl group can be introduced via asymmetric synthesis, such as using chiral auxiliaries or enantioselective catalysis .
- Boc Protection : The tert-butoxycarbonyl (Boc) group is added under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM), often with a base like triethylamine .
- Optimization : Reaction temperatures (0–25°C) and solvent polarity (e.g., toluene vs. THF) significantly impact yield. Monitoring via TLC or HPLC is critical to avoid over-reaction. Purification employs silica gel chromatography with gradients of ethyl acetate/hexane .
Q. How should researchers characterize the purity and stereochemistry of this compound?
- Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) to assess purity >95% .
- Stereochemical Confirmation : Chiral HPLC or polarimetry validates the (R)-configuration. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents .
- Spectroscopic Data :
- ¹H/¹³C NMR : Peaks for the Boc group (δ ~1.4 ppm for tert-butyl, ~155 ppm for carbonyl) and piperidine protons (δ 1.5–3.5 ppm) .
- HRMS : Exact mass calculated for C₁₂H₂₄N₂O₂ ([M+H]⁺ = 241.1917) .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer :
- Storage : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group. Desiccants (e.g., silica gel) minimize moisture .
- Handling : Use gloves, lab coats, and fume hoods. Avoid contact with strong acids/bases, which degrade the ester .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies often arise from:
- Impurity in Starting Materials : Validate starting material purity via NMR or LC-MS.
- Reaction Monitoring : Use in-situ FTIR to track Boc group incorporation (C=O stretch ~1680 cm⁻¹) .
- Byproduct Analysis : LC-MS or GC-MS can detect side products (e.g., deprotected amines or dimerization). Adjust stoichiometry (e.g., Boc₂O:amine ratio ≥1.2:1) to suppress side reactions .
Q. What strategies are effective for scaling up the synthesis while maintaining enantiomeric excess (ee)?
- Methodological Answer :
- Catalytic Asymmetric Methods : Use chiral catalysts (e.g., Ru-BINAP complexes) for hydrogenation of precursor ketones to retain ee >99% .
- Process Optimization : Conduct kinetic studies to identify rate-limiting steps. Pilot-scale reactors with precise temperature control (±2°C) improve reproducibility .
- Crystallization : Chiral resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) enhances ee .
Q. How does the stereochemistry of the (1R)-1-aminoethyl group influence biological activity in target validation studies?
- Methodological Answer :
- Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts binding affinity differences between (R)- and (S)-enantiomers to receptors like GPCRs or kinases .
- In Vitro Assays : Compare enantiomers in cell-based assays (e.g., cAMP accumulation for GPCR activity). A 10-fold difference in IC₅₀ between enantiomers indicates stereospecificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
